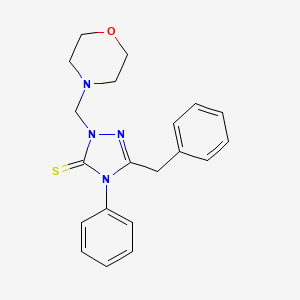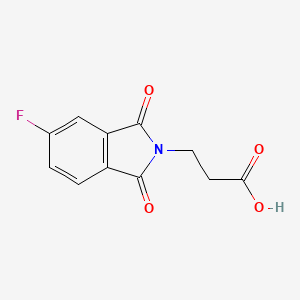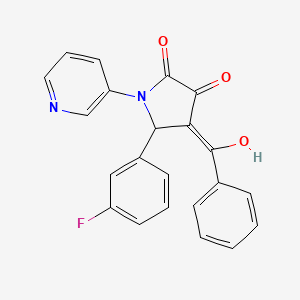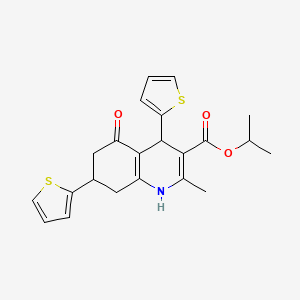![molecular formula C16H12ClF3N4O4 B11515473 2-chloro-4,6-dimethyl-5-nitro-N-{[3-(trifluoromethyl)phenyl]carbamoyl}pyridine-3-carboxamide](/img/structure/B11515473.png)
2-chloro-4,6-dimethyl-5-nitro-N-{[3-(trifluoromethyl)phenyl]carbamoyl}pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloro-4,6-dimethyl-5-nitropyridine-3-carbonyl)-1-[3-(trifluoromethyl)phenyl]urea is a complex organic compound with a unique structure that combines a pyridine ring with a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloro-4,6-dimethyl-5-nitropyridine-3-carbonyl)-1-[3-(trifluoromethyl)phenyl]urea typically involves multiple steps. One common route starts with the nitration of 2-chloro-4,6-dimethylpyridine to introduce the nitro group. This is followed by acylation to form the carbonyl derivative. The final step involves the reaction with 3-(trifluoromethyl)phenyl isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-4,6-dimethyl-5-nitropyridine-3-carbonyl)-1-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chlorine atom could yield various substituted pyridine derivatives.
Scientific Research Applications
3-(2-Chloro-4,6-dimethyl-5-nitropyridine-3-carbonyl)-1-[3-(trifluoromethyl)phenyl]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-chloro-4,6-dimethyl-5-nitropyridine-3-carbonyl)-1-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with proteins, affecting various biochemical pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4,6-dimethyl-5-nitropyridine
- 3-(Trifluoromethyl)phenyl isocyanate
- 4-Chloro-3-nitropyridine
Uniqueness
What sets 3-(2-chloro-4,6-dimethyl-5-nitropyridine-3-carbonyl)-1-[3-(trifluoromethyl)phenyl]urea apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H12ClF3N4O4 |
|---|---|
Molecular Weight |
416.74 g/mol |
IUPAC Name |
2-chloro-4,6-dimethyl-5-nitro-N-[[3-(trifluoromethyl)phenyl]carbamoyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C16H12ClF3N4O4/c1-7-11(13(17)21-8(2)12(7)24(27)28)14(25)23-15(26)22-10-5-3-4-9(6-10)16(18,19)20/h3-6H,1-2H3,(H2,22,23,25,26) |
InChI Key |
VLADYLDQSKRRJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=C1[N+](=O)[O-])C)Cl)C(=O)NC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide](/img/structure/B11515399.png)

![3-chloro-N-[3-(4-chloro-3-methylphenoxy)-5-nitrophenyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11515410.png)
![N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}-4-ethoxy-3-nitrobenzamide](/img/structure/B11515422.png)
![6'-amino-3'-(4-nitrophenyl)-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B11515427.png)
![2-(4-chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11515433.png)



![N-(4-Methoxyphenyl)-2-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide](/img/structure/B11515450.png)

![N'-[(2Z)-5-(bromomethyl)-1,3-thiazolidin-2-ylidene]-3-methoxybenzohydrazide](/img/structure/B11515476.png)
![Ethyl 6-oxo-6-[2-oxo-5-[(5-propan-2-yl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanylmethyl]-1,3-dihydroimidazol-4-yl]hexanoate](/img/structure/B11515478.png)

